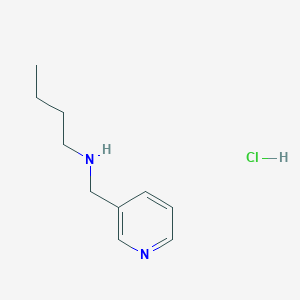
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
説明
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, commonly referred to as 2,4-Dichlorobenzyl-THFM-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and ethanol, and has a molecular weight of 283.7 g/mol. It has been used in a variety of research applications, including as a reagent for organic synthesis, as an inhibitor of protein kinases, and as an agonist of G protein-coupled receptors.
科学的研究の応用
2,4-Dichlorobenzyl-THFM-HCl has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as an inhibitor of protein kinases, and as an agonist of G protein-coupled receptors. It has also been used to study the structure-activity relationships of G protein-coupled receptors and to study the effects of agonists and antagonists on these receptors.
作用機序
2,4-Dichlorobenzyl-THFM-HCl is believed to act as an agonist of G protein-coupled receptors. It binds to these receptors and activates them, leading to the activation of a number of downstream signaling pathways. These pathways are involved in a variety of physiological processes, such as the regulation of cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects
2,4-Dichlorobenzyl-THFM-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which are involved in a variety of cellular processes. It has also been shown to activate G protein-coupled receptors, which can lead to the activation of downstream signaling pathways that are involved in a variety of physiological processes, such as the regulation of cell proliferation, differentiation, and migration.
実験室実験の利点と制限
The use of 2,4-Dichlorobenzyl-THFM-HCl in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it has a low toxicity. However, it is important to note that the compound is not approved for human consumption, and it should only be used in laboratory experiments.
将来の方向性
The use of 2,4-Dichlorobenzyl-THFM-HCl in scientific research is a relatively new field, and there are a number of potential future directions for research. These include further research into the structure-activity relationships of G protein-coupled receptors, further investigation into the biochemical and physiological effects of the compound, and the development of novel compounds based on the structure of 2,4-Dichlorobenzyl-THFM-HCl. Additionally, further research into the safety and efficacy of the compound for use in clinical trials is needed.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSOQKIOIXNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




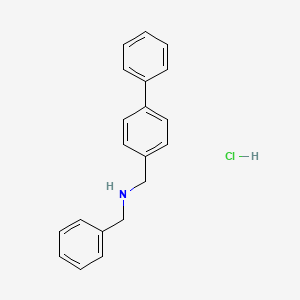
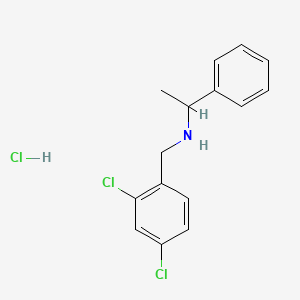
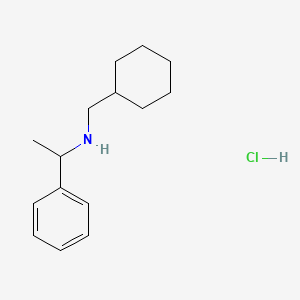
amine hydrochloride](/img/structure/B3077494.png)

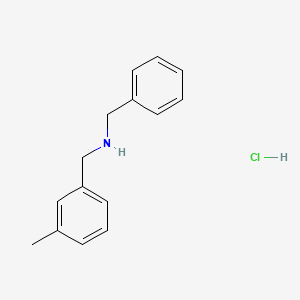
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)
![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)


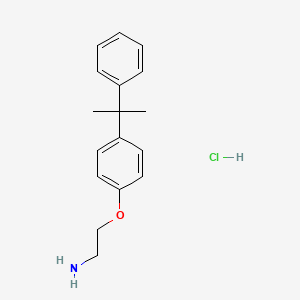
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
